Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate
CAS No.: 1390621-30-3
Cat. No.: VC2875765
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1390621-30-3 |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | methyl 1-butyl-2-methylbenzimidazole-5-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O2/c1-4-5-8-16-10(2)15-12-9-11(14(17)18-3)6-7-13(12)16/h6-7,9H,4-5,8H2,1-3H3 |
| Standard InChI Key | LDLPBTPRVZISRM-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C |
| Canonical SMILES | CCCCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C |
Introduction
Chemical Properties and Structure
Molecular Formula and Weight
Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate has the molecular formula and a molecular weight of 246.3049 g/mol . The presence of nitrogen atoms within the benzodiazole ring system contributes to its heterocyclic nature, while the butyl group and methyl ester functionality enhance its chemical versatility.
Structural Features
The compound consists of a benzodiazole core—a bicyclic structure formed by a benzene ring fused with an imidazole ring—functionalized with a butyl substituent at the nitrogen atom (position 1), a methyl group at position 2, and a carboxylate ester group at position 5. The SMILES notation for this compound is CCCCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C . This representation highlights the connectivity between atoms and functional groups.
Physicochemical Properties
The physicochemical properties of Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate include:
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Hydrogen Bond Acceptor Count: 3
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Rotatable Bond Count: 5
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XLogP: 2.9 (indicating moderate lipophilicity)
These properties suggest that the compound exhibits moderate solubility in organic solvents and potential for interaction with biological systems through hydrogen bonding.
Complexity and Stability
The structural complexity of this molecule is quantified as 296 on standard metrics . Its stability under various conditions makes it suitable for use in synthetic chemistry and pharmaceutical development.
Synthesis Methods
General Synthesis Pathway
The synthesis of Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate typically begins with simpler benzodiazole derivatives. A common approach involves:
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Alkylation: Reacting a benzodiazole precursor with butyl bromide to introduce the butyl group at position 1.
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Esterification: Treating the intermediate with methanol in the presence of an acid catalyst to form the methyl carboxylate group.
This multi-step process requires precise control over reaction conditions to ensure high yields and purity.
Reaction Conditions
Optimal conditions for synthesizing this compound include:
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Use of polar organic solvents (e.g., acetonitrile or dimethylformamide).
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Acidic or basic catalysts to facilitate esterification.
Applications in Organic Synthesis
Building Block for Complex Molecules
Methyl 1-butyl-2-methyl-1,3-benzodiazole-5-carboxylate serves as a versatile building block in organic synthesis due to its functional groups:
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The benzodiazole ring can participate in electrophilic aromatic substitution reactions.
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The ester group allows for nucleophilic acyl substitution.
These properties enable its incorporation into more complex pharmaceuticals or agrochemicals.
Biological Activities
Interaction with Biological Targets
Research on benzodiazole derivatives has demonstrated their ability to interact with enzymes and receptors involved in cell proliferation and apoptosis . These interactions are mediated by hydrogen bonding and π-stacking between aromatic rings.
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